methyl 4-cyano-5-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
METHYL 4-CYANO-5-{[(E)-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups, including a cyano group, a methyl ester, and an amide linkage to a dichlorophenyl propenoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde, methyl cyanoacetate, and thiophene derivatives.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out under reflux conditions with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for cost-effectiveness and efficiency. This includes:
Continuous Flow Reactors: To enhance reaction rates and yields.
Automated Control Systems: For precise monitoring and control of reaction parameters.
Purification Techniques: Such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Pharmacology: Potential applications in drug design due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biochemical Research: Used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Polymer Science: As a monomer or additive in the synthesis of specialty polymers with unique electronic properties.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, altering their activity.
Receptor Binding: The dichlorophenyl and cyano groups can interact with biological receptors, modulating signal transduction pathways.
Electron Transfer: In materials science, it can participate in electron transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-5-{[(E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-2-thiophenecarboxylate: Similar structure but lacks the methyl group on the thiophene ring.
Ethyl 4-cyano-5-{[(E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-3-methyl-2-thiophenecarboxylate: Ethyl ester instead of methyl ester.
Uniqueness
Functional Group Diversity:
Structural Complexity: The combination of a thiophene ring with a dichlorophenyl propenoyl moiety is relatively unique, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12Cl2N2O3S |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl 4-cyano-5-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O3S/c1-9-12(8-20)16(25-15(9)17(23)24-2)21-14(22)6-4-10-3-5-11(18)7-13(10)19/h3-7H,1-2H3,(H,21,22)/b6-4+ |
InChI Key |
JUZKQNZFSIOVSB-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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